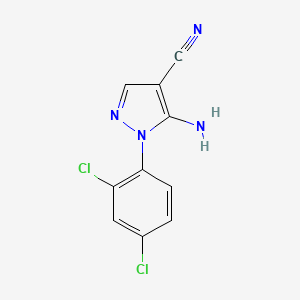

1H-pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)-

説明

1H-pyrazole-4-carbonitrile derivatives have garnered significant attention in the field of synthetic and medicinal chemistry due to their versatile chemical properties and potential applications. These compounds serve as key intermediates in the synthesis of various heterocyclic compounds, demonstrating a broad spectrum of biological activities.

Synthesis Analysis

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles involves Michael-type addition reactions. This process exhibits excellent regio-selectivity, yielding pyrazole derivatives as exclusive products under mild reaction conditions. Such methodologies underscore the efficiency and selectivity in synthesizing these compounds, making them valuable for both academic and industrial applications in fields like crop protection (S. Plem, D. Müller, M. Murguía, 2015).

Molecular Structure Analysis

Crystallographic studies reveal that 5-amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile crystallizes in the orthorhombic space group. The structure is characterized by specific dihedral angles between the trichlorophenyl and pyrazole groups, influenced by intermolecular hydrogen bonding and crystal packing effects, which impact the molecular conformation and stability (J. Jasinski, R. Butcher, P. Karegoudar, B. S. Holla, H. Yathirajan, B. Narayana, 2008).

科学的研究の応用

Application 1: Synthesis of Multicomponent Pyrazole-4-carbonitrile Derivatives

- Summary of the Application : This research presents an environmentally friendly procedure for the synthesis of pyrazole and its derivatives through a multicomponent reaction .

- Methods of Application : The synthesis protocol includes functionalization of polyvinyl alcohol by sulfonic acid groups. The synthesized SPVA catalyst was then subjected to several characterization techniques to confirm its formation and study its physicochemical properties .

- Results or Outcomes : The SPVA catalyst with sufficient acidic sites displayed appreciable catalytic performance yielding 89% of the desired pyrazole product under ambient reaction conditions .

Application 2: Synthesis of Pyrazole-4-carbonitrile-based Heterocycles

- Summary of the Application : This research describes a facile synthesis of a novel class of pyrazole-4-carbonitrile-based heterocycles starting from 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile .

- Methods of Application : The reactivity of 1-(4-fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile towards active methylene derivatives, including malononitrile and ethyl cyanoacetate, was explored .

- Results or Outcomes : The research resulted in the creation of 2-amino-6-(4-cyano-1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-3-yl)-4-phenylpyridine-3-carbonitrile and ethyl 6-(4-cyano-1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-3-yl)-1,2-dihydro-2-oxo-4-phenylpyridine-3-carboxylate .

Application 3: Synthesis of Pyrazolo[3,4-b]pyridines

- Summary of the Application : Pyrazolo[3,4-b]pyridines are a class of compounds that have been the focus of much research due to their diverse biological applications .

- Methods of Application : The synthesis of these compounds often involves the reaction of 1H-pyrazole-4-carbonitrile derivatives with various binucleophiles .

- Results or Outcomes : The resulting pyrazolo[3,4-b]pyridines have shown potential in various biological applications, including as kinase inhibitors .

Application 4: Synthesis of Novel Pyrazolo[3,4-b]pyridine Derivatives

- Summary of the Application : This research describes a new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine derivatives .

- Methods of Application : The synthesis involves the reaction of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile with aniline .

- Results or Outcomes : The research resulted in the creation of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .

Application 5: Synthesis of Functionalized Pyrazole Derivatives

- Summary of the Application : Functionalized pyrazole derivatives have been synthesized due to their diverse biological applications. They are known to exhibit antioxidant, antiandrogen, anesthetic, antidiabetic, antifungal, and antiinflammatory activities .

- Methods of Application : The synthesis of these compounds often involves a multicomponent reaction of aromatic aldehyde, malononitrile and phenyl hydrazine .

- Results or Outcomes : The synthesized compounds have shown significant cytotoxic activity in the nanomolar range against certain types of breast and ovarian tumor with tolerable toxicity .

Application 6: Synthesis of Ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

- Summary of the Application : This research describes a new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine derivatives .

- Methods of Application : The synthesis involves the reaction of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile with aniline .

- Results or Outcomes : The research resulted in the creation of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .

Safety And Hazards

特性

IUPAC Name |

5-amino-1-(2,4-dichlorophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N4/c11-7-1-2-9(8(12)3-7)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDDQTCPSCIJSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073572 | |

| Record name | 1H-Pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- | |

CAS RN |

58791-79-0 | |

| Record name | 5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58791-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058791790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1265889.png)

![1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione](/img/structure/B1265898.png)

![2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1265909.png)